1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine
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Overview
Description
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine is an organic compound that features a cyclopentanamine group attached to a difluorobenzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: Starting from a suitable benzene derivative, the benzodioxole ring can be formed through a series of reactions involving halogenation, nucleophilic substitution, and cyclization.
Introduction of the Difluoro Groups: Fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Cyclopentanamine Group: This step may involve the formation of a cyclopentanone intermediate, followed by reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction of the benzodioxole ring or the amine group can lead to different derivatives.
Substitution: Halogen atoms in the benzodioxole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines, thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine group might yield imines, while nucleophilic substitution could introduce various functional groups into the benzodioxole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-4-yl)cyclopentanamine: Similar structure but with a different substitution pattern on the benzodioxole ring.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclohexanamine: Similar structure but with a cyclohexanamine group instead of cyclopentanamine.
Uniqueness
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanamine is unique due to the specific positioning of the difluoro groups and the cyclopentanamine moiety, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1704097-21-1 |
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Molecular Formula |
C12H13F2NO2 |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)16-9-4-3-8(7-10(9)17-12)11(15)5-1-2-6-11/h3-4,7H,1-2,5-6,15H2 |
InChI Key |
QQBPMFZHIBMKJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)N |
Origin of Product |
United States |
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